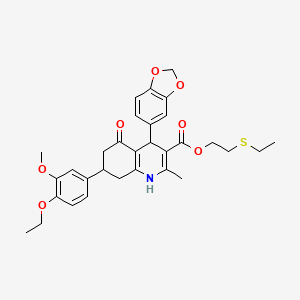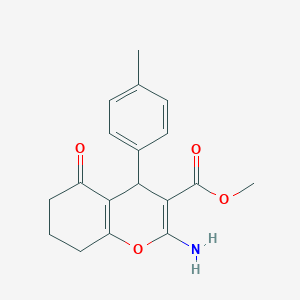![molecular formula C14H20N2O4 B11590570 2-[(Isopropoxycarbonyl)amino]ethyl 4-methylphenylcarbamate](/img/structure/B11590570.png)
2-[(Isopropoxycarbonyl)amino]ethyl 4-methylphenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROPAN-2-YL N-(2-{[(4-METHYLPHENYL)CARBAMOYL]OXY}ETHYL)CARBAMATE is a synthetic organic compound with a complex structure It is characterized by the presence of a carbamate group, an isopropyl group, and a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL N-(2-{[(4-METHYLPHENYL)CARBAMOYL]OXY}ETHYL)CARBAMATE typically involves multiple steps. One common method includes the reaction of isopropyl chloroformate with 2-(4-methylphenylcarbamoyloxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
PROPAN-2-YL N-(2-{[(4-METHYLPHENYL)CARBAMOYL]OXY}ETHYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
PROPAN-2-YL N-(2-{[(4-METHYLPHENYL)CARBAMOYL]OXY}ETHYL)CARBAMATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of PROPAN-2-YL N-(2-{[(4-METHYLPHENYL)CARBAMOYL]OXY}ETHYL)CARBAMATE involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- PROPAN-2-YL N-(4-METHYLPHENYL)CARBAMATE
- ETHYL N-(4-METHYLPHENYL)CARBAMATE
- METHYL N-(4-METHYLPHENYL)CARBAMATE
Uniqueness
PROPAN-2-YL N-(2-{[(4-METHYLPHENYL)CARBAMOYL]OXY}ETHYL)CARBAMATE is unique due to the presence of both an isopropyl group and a 2-(4-methylphenylcarbamoyloxy)ethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H20N2O4 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
2-(propan-2-yloxycarbonylamino)ethyl N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-10(2)20-13(17)15-8-9-19-14(18)16-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
CLDPRBQOJOXLQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)OCCNC(=O)OC(C)C |
Löslichkeit |
33.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-benzyl-6-pyridin-2-yl-6H-benzimidazolo[1,2-c]quinazoline](/img/structure/B11590489.png)
![(5E)-3-(3-chlorophenyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11590496.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11590502.png)
![11-(3-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11590511.png)
![4-{(E)-[2-({1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-1H-1,2,3-triazol-4-yl}carbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11590514.png)
![(3Z)-1-ethyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11590521.png)

![2-benzyl-3-[3-(benzyloxy)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B11590540.png)
![(5Z)-5-({3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590545.png)



![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B11590558.png)
![(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11590566.png)
